

Natural Sources and Biological Role of Echinone

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Compound Focus: Echinone

CAS No.: 80348-65-8

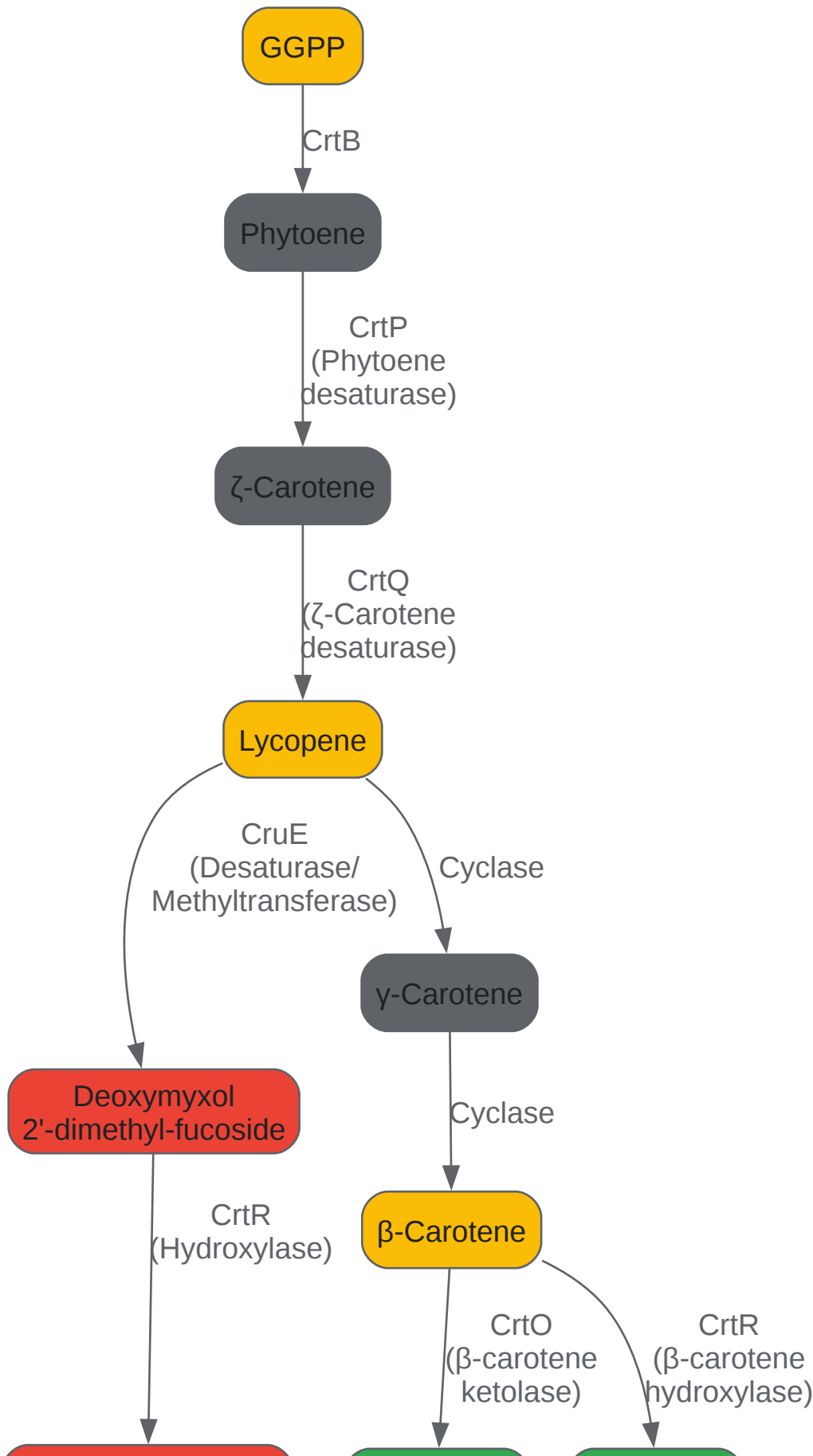
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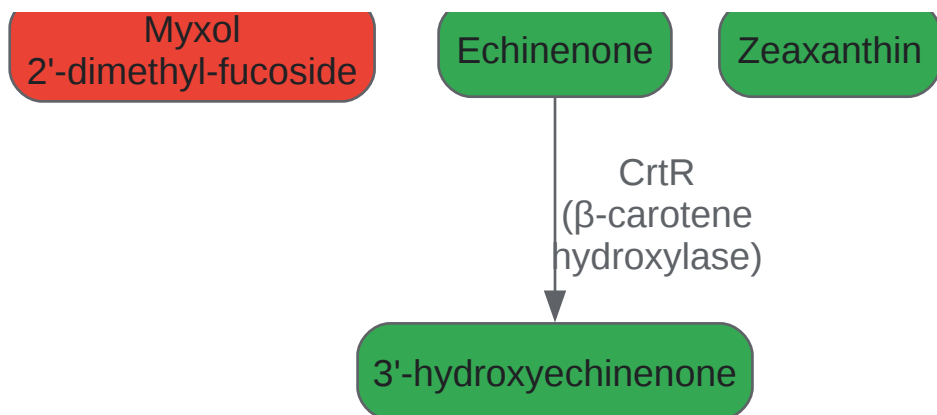
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Source Organism	Type	Key Context / Function	Additional Carotenoids
Synechocystis sp. PCC 6803 [1] [2]	Cyanobacterium	Major carotenoid; precursor for 3'-hydroxyechinenone in the Orange Carotenoid Protein (OCP) for photoprotection [1] [3].	Myxol 2'-dimethyl-fucoside, Zeaxanthin, β -Carotene [1]
Synechococcus sp. PCC 7002 [4]	Cyanobacterium	Produces synechoxanthin; study model for aromatic carotenoid biosynthesis.	Synechoxanthin, β -Carotene [4]
Anabaena sp. PCC 7120 [1]	Cyanobacterium	Component of the carotenoid profile.	β -Carotene, Canthaxanthin, Myxol 2'-fucoside [1]
Nostoc punctiforme [1]	Cyanobacterium	Component of the carotenoid profile.	β -Carotene, Canthaxanthin, 4-ketomyxol 2'-fucoside [1]
Sea Urchins [5] [6]	Animal	Isolated from tissues; part of the antioxidant carotenoid pool.	Other carotenoids (e.g., in antioxidant extracts) [6]

Biosynthetic Pathway in Cyanobacteria

Echinenone is synthesized from β -carotene via the carotenoid biosynthesis pathway. The key enzyme is **β -carotene ketolase**, with the specific gene (*crtO*) identified in *Synechocystis* sp. PCC 6803 [1] [2].





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Echinenone is synthesized from β -carotene via CrtO and can be hydroxylated to 3'-hydroxyechinenone. The pathway also produces myxoxanthophylls and zeaxanthin [1] [2].

Experimental Protocol: Extraction and HPLC Quantification

This method is adapted from protocols used to quantify β -carotene and other carotenoids, including echinenone as an internal standard [1].

Materials

- **Carotenoid Standards:** Echinenone (e.g., Carotenature #0283), β -Carotene (e.g., Sigma #C9750) [1].
- **Solvents:** Petroleum ether, methanol, acetone, HPLC-grade mobile phase (e.g., Acetonitrile 70%: Methylene Chloride 15%: Methanol 15%) [1].
- **Equipment:** HPLC system with reverse-phase C18 column, UV-Vis detector, centrifuge, nitrogen evaporator, probe sonicator [1].
- **Glassware:** Borosilicate glass tubes, amber glass vials [1].

Procedure

- **Sample Preparation:**

- Homogenize 100-200 mg of cell pellet or tissue.
- Resuspend in 100 μ L of PBS [1].
- **Internal Standard Addition:**
 - Add 20 μ L of echinenone internal standard solution to 100 μ L of sample supernatant [1].
 - Add 80 μ L of methanol and vortex well [1].
- **Carotenoid Extraction:**
 - Add 2 mL of petroleum ether to the mixture.
 - Vortex for 30 seconds and centrifuge at approximately $382 \times g$ for 3 minutes.
 - Transfer the upper organic layer to a new glass tube.
 - Repeat the extraction and combine the supernatants [1].
 - Dry the combined extract under a gentle stream of nitrogen gas [1].
- **HPLC Analysis:**
 - Reconstitute the dried extract in 50 μ L of HPLC mobile phase [1].
 - Inject 20 μ L into the HPLC system.
 - Use a **reverse-phase C18 column** with a mobile phase flow rate of **1.8 mL/min**.
 - Detect carotenoids by **UV absorbance at 450 nm** [1].
- **Identification and Quantification:**
 - Identify echinenone and other carotenoids by comparing their retention times and absorbance spectra to those of authentic standards [1].
 - Quantify using a calibration curve. The mass of the analyte is determined from the peak area using the equation from the standard curve [1].

Calibration Curve Generation

- Prepare a dilution series of β -carotene and echinenone standards with mass ratios from 1:0.01 to 1:50 (echinenone: β -carotene) [1].
- Analyze each standard mixture by HPLC and record the peak area ratios.
- Plot the mass ratio of standards on the x-axis against the corresponding peak area ratio on the y-axis to generate the standard curve [1].

Key Research Applications

Echinenone is functionally critical in cyanobacteria, most notably as the chromophore bound by the **Orange Carotenoid Protein (OCP)** [3] [7]. The OCP is a photoactive protein that mediates **non-photochemical quenching**, a vital photoprotection mechanism [3]. Upon absorbing blue-green light, the OCP undergoes a structural shift, converting from an orange form (OCPO) to a red form (OCPR). This activated form dissipates excess light energy as heat, protecting the photosynthetic apparatus from damage [3] [7]. Recent studies reveal that the photoactivation mechanism for echinenone-bound OCP involves a unique **sequential two-photon absorption process**, acting as a threshold switch to prevent unnecessary quenching under low light [3].

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